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5-Ethyl-2,3-dihydrobenzofuran-2-carboxylicacid
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Overview
Description
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a versatile organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method includes the use of proton quantum tunneling for constructing benzofuran rings, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium (VI) oxide and sulfuric acid.
Reduction: Reduction of nitro groups to amines is a common reaction for benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, sulfuric acid, water, and acetone at 0°C for 1 hour.
Reduction: Sodium borohydride or hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable areas of application include:
- Anticancer Activity : Compounds related to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis and inhibit cell proliferation in human ovarian cancer cells (A2780) and liver cancer cells (HepG2) .
- Anti-inflammatory Properties : Research indicates that benzofuran compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Effects : The compound has shown promise against bacterial pathogens, with studies indicating effective inhibition of strains such as Escherichia coli and Staphylococcus aureus .
Case Studies
Several studies have highlighted the efficacy of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of related compounds against HepG2 cell lines:
Compound | % Cell Viability |
---|---|
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | 35.01 |
Doxorubicin (control) | 0.62 |
The results indicate that this compound exhibits promising anticancer potential compared to established treatments like doxorubicin.
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy was assessed using the well diffusion method:
Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | E. coli | 10.5 | 280 |
Control (antibiotic) | S. aureus | 13 | 265 |
These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, substituted benzofurans have shown significant cell growth inhibitory effects in various cancer cell lines . The compound may exert its effects by interfering with cellular signaling pathways, enzyme activities, or DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: Known for its inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1).
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another PARP-1 inhibitor with structural similarities.
Uniqueness
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid stands out due to its unique ethyl substitution, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Biological Activity
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be represented as follows:
This compound features a benzofuran core with an ethyl group and a carboxylic acid functional group, which are critical for its biological interactions.
The biological activities of benzofuran derivatives, including 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, are often attributed to their ability to interact with various molecular targets. These interactions can lead to significant cellular effects such as:
- Inhibition of Cancer Cell Growth : Benzofuran derivatives have been shown to interfere with cell signaling pathways that promote cancer cell proliferation. For instance, they can induce apoptosis in cancer cells by modulating the activity of specific enzymes and receptors involved in cell survival and death pathways .
- Cannabinoid Receptor Modulation : Some studies indicate that related compounds exhibit agonistic activity towards cannabinoid receptor 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses. This suggests potential therapeutic applications in neuropathic pain management .
Anticancer Activity
Research has demonstrated that 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs possess significant anticancer properties. A study reported that certain benzofuran derivatives exhibited selective cytotoxicity against various cancer cell lines with low GI50 values (concentration required for 50% growth inhibition) ranging from 2.20 μM to 5.86 μM across different models .
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound A | ACHN | 2.74 |
Compound B | HCT15 | 2.37 |
Compound C | NCI-H23 | 5.86 |
Anti-inflammatory Effects
The modulation of CB2 receptors by benzofuran derivatives may also contribute to their anti-inflammatory properties. Activation of CB2 has been associated with the suppression of microglial activation and neuroinflammation, making these compounds potential candidates for treating inflammatory conditions .
Case Studies
- Neuropathic Pain Model : In a study involving rats with paclitaxel-induced neuropathy, compounds similar to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid were shown to effectively reverse neuropathic pain without affecting locomotor behavior. This highlights the therapeutic potential of these compounds in pain management .
- Bromodomain Inhibition : A series of studies have focused on the development of benzofuran derivatives as selective inhibitors for bromodomains (BD), particularly BD2. These compounds demonstrated high selectivity and potency, with some achieving over 1000-fold selectivity against other bromodomains .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-5,10H,2,6H2,1H3,(H,12,13) |
InChI Key |
KLCCOLRFIORSID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(C2)C(=O)O |
Origin of Product |
United States |
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